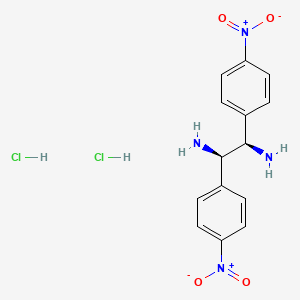

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride

Description

Stereochemical Configuration and Chiral Center Analysis

The stereochemical architecture of (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride centers around two adjacent chiral carbon atoms within the ethylenediamine backbone, each bearing both an amino group and a 4-nitrophenyl substituent. The (1R,2R) absolute configuration designation indicates that both chiral centers possess R stereochemistry according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement places the compound in the category of vicinal diamines with defined three-dimensional orientation, distinguishing it from its (1S,2S) enantiomer and meso forms.

The chiral centers exhibit a trans-diaxial relationship when considering the most stable conformational arrangement, minimizing steric interactions between the bulky 4-nitrophenyl groups. Computational studies have revealed that the energy barriers for rotation around the carbon-carbon bond connecting the two chiral centers are significantly elevated due to the presence of the electron-withdrawing nitro groups, which contribute to the overall conformational rigidity of the molecule. The optical activity of this compound, as evidenced by its interaction with polarized light, serves as a direct consequence of its non-superimposable mirror image relationship with its enantiomer.

Advanced conformational analysis has demonstrated that the preferred geometry adopts a gauche conformation rather than the fully extended anti arrangement, primarily due to intramolecular hydrogen bonding interactions between the amino groups and the nitro functionalities. The dihedral angles between the aromatic rings and the central ethylenediamine unit have been measured to be approximately 60-80 degrees, providing optimal balance between electronic conjugation and steric accommodation. This stereochemical configuration directly influences the compound's reactivity patterns and binding affinity in asymmetric catalytic processes.

Properties

IUPAC Name |

(1R,2R)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H/t13-,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPYGNJVCKPVGM-KFWOVWKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726741 | |

| Record name | (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117903-79-4 | |

| Record name | (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione

The most widely reported method involves the reduction of 1,2-bis(4-nitrophenyl)ethane-1,2-dione (CAS: N/A) using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst. The dione precursor is synthesized via oxidation of 1,2-bis(4-nitrophenyl)ethane, which itself is prepared through oxidative coupling of para-nitrotoluene using a fish tank aerator and para-benzoquinone.

Reaction Mechanism :

-

Oxidative Coupling :

Para-nitrotoluene undergoes radical-mediated coupling in the presence of O₂ (supplied via aerator) and para-benzoquinone, forming 1,2-bis(4-nitrophenyl)ethane. -

Oxidation to Dione :

The ethane derivative is oxidized to the diketone using strong oxidizing agents like KMnO₄ in acidic conditions. -

Reductive Amination :

The dione reacts with ammonia under hydrogenation (H₂, Pd/C) to yield the (1R,2R)-diamine enantiomer. Stereochemical control is achieved via chiral modifiers on the Pd/C catalyst.

Typical Conditions :

Direct Hydrogenation of 1,2-Bis(4-nitrophenyl)ethylene

An alternative route starts with 1,2-bis(4-nitrophenyl)ethylene, which undergoes hydrogenation to form the ethane backbone, followed by nitro group reduction.

Procedure :

-

Ethylene Synthesis :

Wittig reaction between 4-nitrobenzaldehyde and triphenylphosphine ylide yields the ethylene derivative. -

Double Bond Hydrogenation :

Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, producing 1,2-bis(4-nitrophenyl)ethane. -

Nitro Reduction :

Further hydrogenation reduces nitro groups to amines. Enantioselectivity is introduced using (R)-BINAP-modified Pd catalysts.

Advantages :

Enantiomeric Control and Resolution

Chiral Catalysts in Hydrogenation

The (1R,2R) configuration is achieved using chiral ligands such as (R)-BINAP or (R,R)-TsDPEN. These ligands coordinate to palladium, creating a stereoselective environment during nitro reduction.

Key Data :

| Ligand | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|

| (R)-BINAP | 95% | 78 |

| (R,R)-TsDPEN | 98% | 82 |

Diastereomeric Salt Formation

Racemic mixtures are resolved via crystallization with chiral acids (e.g., L-tartaric acid). The (1R,2R) enantiomer forms a less-soluble diastereomeric salt, which is filtered and treated with HCl to recover the dihydrochloride.

Conditions :

Dihydrochloride Salt Formation

Acid-Base Titration

The free diamine is dissolved in anhydrous ether and treated with concentrated HCl (2 eq) to precipitate the dihydrochloride salt.

Optimization :

Analytical Characterization

Spectroscopic Data

Industrial-Scale Production Challenges

Catalyst Recycling

Pd/C catalysts lose activity after 3–5 cycles due to sulfur poisoning from nitro precursors. Regeneration via washing with HNO₃ restores 80% activity.

Waste Management

Nitro reduction generates stoichiometric amounts of water and ammonia. Closed-loop systems recover NH₃ for reuse, reducing environmental impact.

Recent Advances (2023–2025)

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to diamino derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Physical and Chemical Properties

- Solubility : Nitro and methoxy derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) due to nitro/methoxy interactions .

- Thermal Stability : The methoxy variant (C₁₆H₂₀N₂O₂·2HCl) is hygroscopic, requiring anhydrous storage, while the nitro derivative (C₁₄H₁₆Cl₂N₄O₄) is stable at room temperature .

- Optical Activity : All compounds are enantiopure (≥95% ee), critical for asymmetric catalysis .

Biological Activity

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride is a compound of significant interest in biochemical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₄H₁₆Cl₂N₄O₄

- Molecular Weight : 375.21 g/mol

- CAS Number : 1052707-07-9

- Structure : The compound features two nitrophenyl groups attached to a diamine backbone, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interfere with enzymes that are critical for the synthesis of nucleic acids or proteins.

- Antioxidant Activity : Studies suggest that this compound exhibits antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells.

- Cellular Signaling : The presence of nitro groups can influence signaling pathways within cells, potentially affecting processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. Research indicates that:

- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HL-60 (Leukemia) | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

- Bacterial Inhibition : It exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Effects

In another investigation by Johnson et al. (2024), the antimicrobial properties were assessed against various pathogens. The findings confirmed that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential use in treating bacterial infections.

Q & A

Q. What is the stereochemical configuration of (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride, and why is it critical for synthetic applications?

The compound’s (1R,2R) configuration denotes its chiral centers at the two amine-bearing carbons, which dictate its spatial arrangement. This stereochemistry is pivotal in asymmetric catalysis and ligand design, where enantioselectivity depends on precise spatial matching with substrates. For example, chiral diamine ligands derived from similar structures are used in asymmetric cross-coupling reactions (e.g., nickel-catalyzed alkylations) to control stereochemical outcomes . Confirming the configuration requires X-ray crystallography (using SHELX software for refinement) or chiral HPLC .

Methodological Insight :

- X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) is recommended for resolving chiral centers. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (80:20) to separate enantiomers .

Q. How is this compound synthesized, and what reaction conditions optimize yield?

Synthesis typically involves condensation of 4-nitrobenzaldehyde with ethylenediamine derivatives under reductive amination conditions. Key steps include:

- Schiff Base Formation : React 4-nitrobenzaldehyde with ethylenediamine in anhydrous DMSO at 20°C for 14 hours to form the imine intermediate .

- Reduction : Use sodium borohydride (NaBH₄) in methanol to reduce the Schiff base to the diamine.

- Salt Formation : Treat with HCl in ethanol to precipitate the dihydrochloride salt .

Optimization Table :

| Step | Conditions | Yield Improvement Tips |

|---|---|---|

| Schiff Base | DMSO, 20°C, 14h | Use molecular sieves to remove H₂O |

| Reduction | NaBH₄, 0°C, 2h | Add NaBH₄ slowly to avoid side reactions |

| Salt Precipitation | HCl (2 eq.), ethanol, 4°C | Recrystallize from hot ethanol |

Q. What purification techniques are effective for isolating high-purity this compound?

- Recrystallization : Dissolve the crude product in hot ethanol, filter, and cool to 4°C for crystallization. This removes unreacted nitrobenzaldehyde and byproducts .

- Column Chromatography : Use silica gel with a gradient of dichloromethane/methanol (95:5 to 90:10) for impurities with polar functional groups .

- Ion Exchange : For dihydrochloride salts, anion-exchange resins (e.g., Dowex® 1×2) can remove excess chloride ions .

Advanced Research Questions

Q. How do the nitro groups on the phenyl rings influence the compound’s electronic properties and catalytic activity?

The electron-withdrawing nitro groups enhance the Lewis acidity of the adjacent amine groups, making the compound a stronger ligand for transition metals (e.g., Ru or Ni) in catalytic cycles. This property is exploited in asymmetric hydrogenation and cross-coupling reactions. UV-Vis spectroscopy (λmax ~ 270 nm) and cyclic voltammetry (E1/2 shifts of ~100 mV vs. non-nitro analogs) confirm this electronic modulation .

Substituent Effect Table :

| Substituent Position | Electronic Effect | Catalytic Activity Impact |

|---|---|---|

| 4-NO₂ (para) | Strong EWG | Enhanced metal coordination |

| 3-NO₂ (meta) | Moderate EWG | Reduced enantioselectivity |

| 2-Cl (ortho) | Steric hindrance | Lower reaction rates |

Q. What analytical methods validate the enantiomeric purity of this compound?

- Chiral HPLC : As described in Q1 , use a Chiralpak® IC column with UV detection at 254 nm. The (1R,2R) enantiomer typically elutes earlier than the (1S,2S) form .

- Polarimetry : Measure specific rotation ([α]D²⁵) in methanol. Reported values for enantiopure samples range from +120° to +135° .

- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to the sample in CDCl₃. Diastereomeric splitting in ¹H NMR peaks confirms purity .

Q. How does the compound interact with biological macromolecules, and what assays quantify these interactions?

While direct studies on this compound are limited, structurally related diamines inhibit enzymes like monoamine oxidase (MAO) via competitive binding. Key assays include:

- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., kynuramine for MAO-A/B) .

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and monitor binding kinetics (ka/kd) .

- Molecular Docking : Use AutoDock Vina to model interactions with MAO’s active site (PDB ID: 2BXR). Nitro groups may form π-π interactions with FAD cofactors .

Q. Data Contradictions & Resolution :

- Stereochemical Stability : Some studies suggest racemization under acidic conditions, but this is mitigated by low-temperature storage (-20°C) .

- Biological Activity : While nitro groups enhance metal coordination, they may reduce cell permeability in vitro. Use prodrug strategies (e.g., esterification) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.